molecular formula C17H25N3O2 B1460101 Vildagliptin Impurity E CAS No. 1789703-37-2

Vildagliptin Impurity E

Cat. No. B1460101
CAS RN: 1789703-37-2
M. Wt: 303.4 g/mol
InChI Key: ZZYCWDSBZNHPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vildagliptin Impurity E is an impurity of Vildagliptin, an anti-hyperglycemic agent of the dipeptidyl peptidase-4 (DPP-4) inhibitor class . Vildagliptin is used in combination to treat Diabetes Mellitus Type 2 .

Scientific Research Applications

Patient Centric Specification Development

Impurities in vildagliptin’s finished product have been disclosed in the literature that are above their qualification threshold . The impurity B (amide impurity) was used as a case example to explore whether existing literature can be leveraged to determine the safe level of impurity and thereby develop a patient-centric specification (PCS) for impurities .

Pharmacokinetics and Pharmacodynamics Research

The pharmacokinetics and pharmacodynamics property of vildagliptin was extracted from literature data available online in the public domain . This information is crucial for understanding how the drug and its impurities behave in the body.

Drug Metabolism and Degradation Pathways

Drug metabolism and degradation pathways often overlap, resulting in the formation of identical constituents . Therefore, metabolism data can be leveraged for deriving safe levels of degradation impurities and develop PCS for impurities .

Mutagenicity Assessment

If prior knowledge is inadequate to support impurity levels in a product, then structure-based (in silico) assessment for mutagenicity is carried out using two different computational methods: rule based and statistical based, followed by assessment of the computational results by an expert .

Quality Control in Pharmaceutical Industry

The control and evaluation of impurities of newly developed drugs by the pharmaceutical industry are fundamental for quality, safety and efficacy . The ultra-performance liquid chromatography-tandem mass spectrometry for the determination of impurities in Vildagliptin was precise, accurate and robust proving to be effective for analysis in the pharmaceutical industry and to improve the quality, safety and effectiveness of the new drug developed .

Diabetes Mellitus Treatment

Vildagliptin (VLG) corresponds to a drug used for the treatment of diabetes mellitus . The dipeptidyl peptidase-4 inhibitor is a new class of drugs used for the treatment of this disease, and vildagliptin (VLG) belongs to this class .

properties

IUPAC Name

2-(3-hydroxy-1-adamantyl)-1-imino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-15-13-2-1-3-19(13)14(21)9-20(15)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,18,22H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYCWDSBZNHPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=N)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vildagliptin Impurity E

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vildagliptin Impurity E
Reactant of Route 2
Vildagliptin Impurity E
Reactant of Route 3
Vildagliptin Impurity E
Reactant of Route 4
Vildagliptin Impurity E
Reactant of Route 5
Vildagliptin Impurity E
Reactant of Route 6
Vildagliptin Impurity E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.